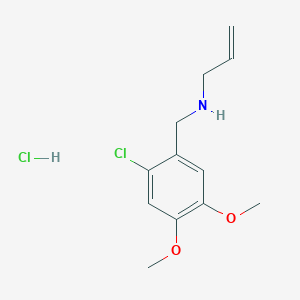![molecular formula C26H24N4O2 B4395752 1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B4395752.png)
1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine
Overview
Description
1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine is not fully understood. However, it has been suggested that it may act by binding to specific target proteins and modulating their activity. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death. In Alzheimer's disease, it may modulate the activity of neurotransmitter receptors involved in memory and cognition.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been shown to modulate the activity of neurotransmitter receptors such as GABA-A and NMDA receptors. In vivo studies have demonstrated its potential as an anti-cancer agent, with some studies showing tumor growth inhibition in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine in lab experiments is its potential as a multi-targeted drug candidate. It has been shown to have activity against various enzymes and receptors, making it a promising candidate for the treatment of complex diseases. However, one limitation is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the optimization of its pharmacological properties, such as solubility and bioavailability, to improve its effectiveness in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Scientific Research Applications
1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter receptors.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(30-16-14-29(15-17-30)19-20-8-3-1-4-9-20)23-13-7-12-22(18-23)25-28-27-24(32-25)21-10-5-2-6-11-21/h1-13,18H,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEVJHKXUOYUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4395676.png)
![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4395681.png)

![1-methyl-14-phenyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B4395689.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4395691.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4395700.png)
![ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4395706.png)
![3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4395711.png)
![N-[4-(allyloxy)phenyl]-2,4-dichlorobenzamide](/img/structure/B4395716.png)


![N-[3-(allyloxy)phenyl]-4-bromobenzamide](/img/structure/B4395744.png)
![methyl 2-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4395761.png)
